molecular formula C33H20N6Na2O8S4 B14410768 Disodium 2'-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate CAS No. 83027-32-1

Disodium 2'-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate

Cat. No.: B14410768
CAS No.: 83027-32-1
M. Wt: 802.8 g/mol
InChI Key: PREBZOQUOIEUMQ-UHFFFAOYSA-L
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Description

Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-dihydroxy-5-aminobenzenesulfonic acid, followed by coupling with 4-aminobenzenesulfonic acid. The resulting intermediate is then further diazotized and coupled with 2,6’-bibenzothiazole derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various substituted derivatives and breakdown products like amines and quinones.

Scientific Research Applications

Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.

Mechanism of Action

The mechanism of action of Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties. The pathways involved include electron transfer and resonance stabilization.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
  • Disodium 5-((4’-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)[1,1’-biphenyl]-4-yl)azo)salicylate

Uniqueness

Disodium 2’-(4-((2,4-dihydroxy-5-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)-6-methyl(2,6’-bibenzothiazole)-7-sulphonate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its combination of azo and bibenzothiazole groups makes it particularly effective as a dye and in various scientific applications.

Properties

CAS No.

83027-32-1

Molecular Formula

C33H20N6Na2O8S4

Molecular Weight

802.8 g/mol

IUPAC Name

disodium;2-[2-[4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C33H22N6O8S4.2Na/c1-17-2-12-24-30(31(17)51(45,46)47)49-33(35-24)19-5-13-23-29(14-19)48-32(34-23)18-3-6-20(7-4-18)36-38-25-15-26(28(41)16-27(25)40)39-37-21-8-10-22(11-9-21)50(42,43)44;;/h2-16,40-41H,1H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2

InChI Key

PREBZOQUOIEUMQ-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6O)O)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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